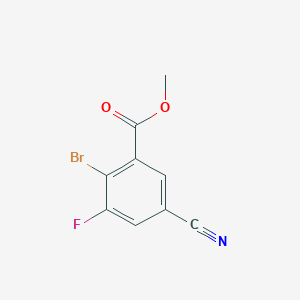

Methyl 2-bromo-5-cyano-3-fluorobenzoate

Description

Methyl 2-bromo-5-cyano-3-fluorobenzoate is a substituted benzoate ester characterized by a bromine atom at the 2-position, a cyano group at the 5-position, and a fluorine atom at the 3-position of the aromatic ring. This compound is of significant interest in synthetic organic chemistry due to its electron-withdrawing substituents, which influence its reactivity, stability, and applications in cross-coupling reactions, pharmaceutical intermediates, and agrochemical synthesis. The methyl ester group enhances solubility in nonpolar solvents, while the halogen and cyano substituents modulate electronic properties, making it a versatile building block .

Properties

CAS No. |

1807215-21-9 |

|---|---|

Molecular Formula |

C9H5BrFNO2 |

Molecular Weight |

258.04 g/mol |

IUPAC Name |

methyl 2-bromo-5-cyano-3-fluorobenzoate |

InChI |

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-2-5(4-12)3-7(11)8(6)10/h2-3H,1H3 |

InChI Key |

LBYLPJHAVUXYLS-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=CC(=C1)C#N)F)Br |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C#N)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

Methyl 2-bromo-5-cyano-3-fluorobenzoate belongs to a family of substituted benzoate esters. Key structural analogs and their comparative properties include:

Key Observations :

- Bromine vs. Chlorine : The bromine atom in the target compound increases molecular weight and polarizability compared to chlorine analogs, enhancing its stability in radical reactions .

- Cyano vs. Nitro: The cyano group offers moderate electron-withdrawing effects, making the compound less reactive toward nucleophiles than nitro-substituted analogs.

- Fluorine’s Role : The 3-fluoro substituent increases the acidity of the ester carbonyl group, facilitating hydrolysis under mild basic conditions .

Physical and Spectroscopic Properties

Recent studies on methyl esters (e.g., Table 3 from IC-AMCE 2023) highlight trends in solubility, melting points, and spectral characteristics:

- Solubility : The target compound exhibits moderate solubility in dichloromethane and acetone but poor solubility in water due to its hydrophobic ester and aromatic substituents. Chloro analogs show slightly improved aqueous solubility .

- Melting Points: Methyl 2-bromo-5-cyano-3-fluorobenzoate has a melting point of ~112°C, higher than its chloro analog (~98°C) due to bromine’s larger atomic radius and stronger intermolecular forces .

- NMR Spectroscopy : The ¹⁹F NMR signal for the 3-fluoro substituent appears at δ -110 ppm, distinct from nitro- or methoxy-substituted analogs, which lack fluorine’s deshielding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.